Bmn-673 8R,9S
Vue d'ensemble
Description
BMN-673 8R,9S, a potent inhibitor of poly-ADP ribose polymerase (PARP), has garnered attention primarily for its applications in cancer treatment, especially targeting BRCA-mutated cancers. BMN-673 demonstrates effectiveness through inhibition of PARP catalytic activity and tight trapping of PARP to DNA at sites of single-strand breaks (Smith et al., 2015). This detailed overview will focus on the chemical and physical properties of BMN-673, excluding its drug applications and dosage-related information.
Synthesis Analysis
BMN-673 was developed through the optimization of a previously unexplored chemical scaffold that exhibited PARP inhibitory activity. This optimization process resulted in BMN-673 being the most potent PARP inhibitor reported to date, with significant activity against cancer cells harboring BRCA-1 or BRCA-2 mutations (Shen et al., 2011).
Molecular Structure Analysis
The molecular structure of BMN-673 features a novel scaffold that underlies its potent PARP inhibitory activity. Although specific structural details are proprietary, its high potency and selective toxicity toward BRCA-deficient cancer cells highlight a structure optimized for effective PARP binding and inhibition, enabling the tight trapping of PARP at DNA damage sites.
Chemical Reactions and Properties
BMN-673's chemical properties are characterized by its selective inhibition of PARP1 and PARP2, essential enzymes in the DNA damage repair pathway. Its mechanism involves both the inhibition of the enzymatic activity of PARP and the formation of PARP-DNA complexes, which inhibit DNA repair and promote cancer cell death in BRCA-mutated cells.
Physical Properties Analysis
The physical properties of BMN-673, including its metabolic stability, oral bioavailability, and pharmacokinetic profile, have been favorable. It demonstrates over 40% absolute oral bioavailability in rats, indicating its potential for effective oral administration in clinical settings (Shen et al., 2013).
Applications De Recherche Scientifique
“Bmn-673 8R,9S”, also known as Talazoparib, is a highly potent PARP1/2 inhibitor . PARP1/2 inhibitors are a class of anticancer agents that target tumor-specific defects in DNA repair .
-
Specific Scientific Field : Cancer Research, specifically in the treatment of cancers with DNA repair deficiencies .
-
Methods of Application or Experimental Procedures : In vitro, Bmn-673 8R,9S has been tested against various enzymes, showing potent inhibition of PARP1/2 but not other enzymes . In vivo, it has been administered orally in animal models, showing remarkable antitumor activity in mice with xenografted tumors carrying defects in DNA repair due to BRCA mutations or PTEN deficiency .
-
Results or Outcomes : Bmn-673 8R,9S has shown 20- to more than 200-fold greater potency than existing PARP1/2 inhibitors in vitro . In vivo, it has shown profound sensitivity to oral Bmn-673 8R,9S treatment at well-tolerated doses . Synergistic antitumor effects were also found when Bmn-673 8R,9S was combined with temozolomide, SN38, or platinum drugs .
-
Combination Therapies : BMN-673 8R,9S has been found to have synergistic antitumor effects when combined with other drugs such as temozolomide, SN38, or platinum drugs . This suggests that it could be used in combination therapies to enhance the effectiveness of other anticancer agents.
-
Treatment of PTEN-Deficient Tumors : In addition to targeting tumor cells with BRCA1 or BRCA2 gene defects, BMN-673 8R,9S has also been shown to selectively target tumor cells with PTEN gene defects . This suggests that it could be used in the treatment of a wider range of cancers.
-
Improved Bioavailability and Half-Life : Compared to other compounds in development, BMN-673 8R,9S appears to have a longer half-life and better bioavailability . This could potentially make it a more effective therapeutic agent.
-
Oral Administration : BMN-673 8R,9S is orally bioavailable, which means it can be administered orally . This could make it a more convenient option for patients compared to treatments that require intravenous administration.
-
Treatment of Hematological Malignancies : BMN-673 8R,9S is currently in phase 1 clinical trials for the treatment of solid tumors or hematological malignancies . This suggests that it could have applications in the treatment of blood cancers.
-
Potential for Personalized Medicine : Given its selective cytotoxicity towards cells with specific gene defects (BRCA1, BRCA2, PTEN), BMN-673 8R,9S could potentially be used in personalized medicine approaches, where treatments are tailored to the genetic makeup of individual patients’ tumors .
-
Negative Control in Experiments : An inactive form of BMN-673 8R,9S is used as a negative control in experiments . This helps to ensure that the results observed are due to the active form of the compound and not due to other factors.
-
Treatment of Solid Tumors : BMN-673 8R,9S is currently in phase 1 clinical trials for the treatment of solid tumors . This suggests that it could have applications in the treatment of a variety of solid tumors, not just those with specific gene defects.
-
Treatment of Hematological Malignancies : In addition to solid tumors, BMN-673 8R,9S is also being studied for the treatment of hematological malignancies . These are cancers that affect the blood, bone marrow, and lymph nodes.
-
Potential Use in Personalized Medicine : Given its selective cytotoxicity towards cells with specific gene defects (BRCA1, BRCA2, PTEN), BMN-673 8R,9S could potentially be used in personalized medicine approaches, where treatments are tailored to the genetic makeup of individual patients’ tumors .
-
Improved Drug Development : The development of BMN-673 8R,9S has provided valuable insights into the design of more potent and selective PARP inhibitors . This could lead to the development of new drugs with improved efficacy and safety profiles.
-
Synergistic Effects with Other Drugs : BMN-673 8R,9S has been found to have synergistic effects when combined with other anticancer drugs . This suggests that it could be used in combination therapies to enhance the effectiveness of other treatments.
Safety And Hazards
Orientations Futures
“Bmn-673 8R,9S” has shown remarkable antitumor activity in mice; xenografted tumors that carry defects in DNA repair due to BRCA mutations or PTEN deficiency were profoundly sensitive to oral “Bmn-673 8R,9S” treatment at well-tolerated doses . Synergistic antitumor effects were also found when “Bmn-673 8R,9S” was combined with temozolomide, SN38, or platinum drugs . This suggests potential future directions for the use of “Bmn-673 8R,9S” in cancer treatment.
Propriétés
IUPAC Name |
(11R,12S)-7-fluoro-11-(4-fluorophenyl)-12-(2-methyl-1,2,4-triazol-3-yl)-2,3,10-triazatricyclo[7.3.1.05,13]trideca-1,5(13),6,8-tetraen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F2N6O/c1-27-18(22-8-23-27)15-16(9-2-4-10(20)5-3-9)24-13-7-11(21)6-12-14(13)17(15)25-26-19(12)28/h2-8,15-16,24H,1H3,(H,26,28)/t15-,16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWGQMRYQVZSGDQ-HOTGVXAUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)C2C(NC3=CC(=CC4=C3C2=NNC4=O)F)C5=CC=C(C=C5)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=NC=N1)[C@H]2[C@@H](NC3=CC(=CC4=C3C2=NNC4=O)F)C5=CC=C(C=C5)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F2N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20660726 | |
Record name | (8R,9S)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-1,2,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20660726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bmn-673 8R,9S | |
CAS RN |
1207456-00-5 | |
Record name | (8R,9S)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-1,2,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20660726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.